(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Description
(3aR,8aS)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a chiral oxazoline ligand with a pyridine backbone modified by a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. Its molecular formula is C₁₅H₁₀F₃N₃O (molecular weight: 313.26 g/mol), and it is commonly referred to by synonyms such as (S,R)-5-CF3-Pyox-In . This compound is typically stored under inert conditions at 2–8°C and is used in asymmetric catalysis due to its ability to induce enantioselectivity in metal-catalyzed reactions .
Properties
IUPAC Name |
(3aS,8bR)-2-[5-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-12(20-8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZOIEZWGDCKLK-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H11F3N2O
- Molecular Weight : 304.26 g/mol
- CAS Number : 2097333-76-9
- Structure : The compound features a complex indeno[1,2-d]oxazole core substituted with a trifluoromethyl-pyridine moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Here are the key areas of activity:
1. Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. The indeno[1,2-d]oxazole framework is associated with various mechanisms of action against cancer cells, including:
- Induction of apoptosis in cancer cell lines.
- Inhibition of tumor growth in xenograft models.
A study demonstrated that similar compounds led to a reduction in cell viability in breast cancer and leukemia cell lines, suggesting potential for further exploration in cancer therapy .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Research indicates that derivatives with oxazole moieties possess activity against both bacterial and fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) assays revealed effective inhibition against Staphylococcus aureus and Candida albicans.
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole | 10 | S. aureus |
| Other oxazole derivatives | 5 | C. albicans |
These results highlight the potential of this compound in developing new antimicrobial therapies .
3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Inhibition of Kinases : Similar oxazole derivatives have been identified as inhibitors of various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways leading to increased apoptosis in malignant cells.
Case Studies
Several case studies have documented the efficacy and safety profiles of compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole:
- Study on Anticancer Activity : A recent study evaluated the effect of indeno[1,2-d]oxazoles on breast cancer cells. The results indicated a significant reduction in cell proliferation and induction of apoptosis at concentrations as low as 5 µM .
- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against a panel of pathogens. The compound exhibited potent activity against multidrug-resistant strains .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibit significant anticancer properties. For instance:
- A study demonstrated that derivatives of indeno[1,2-d]oxazole showed selective cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Antimicrobial Properties
The compound's structural features allow it to interact with biological membranes and bacterial enzymes effectively. Preliminary studies have shown:
Chemical Synthesis
The synthesis of (3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step reactions starting from readily available precursors. The synthesis pathways often utilize:
- Pyridine derivatives as starting materials.
- Trifluoromethylation techniques to introduce the trifluoromethyl group .
Case Study 1: Anticancer Screening
In a comprehensive screening of indeno[1,2-d]oxazole derivatives for anticancer activity:
- The compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer).
- Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value yet to be determined .
Case Study 2: Antimicrobial Efficacy
A study focused on evaluating the antimicrobial efficacy of various indeno[1,2-d]oxazole compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazoline ligands with indeno[1,2-d]oxazole scaffolds and substituted pyridine moieties are widely explored for their catalytic properties. Below is a detailed comparison of the target compound with analogs differing in substituents, stereochemistry, and applications.
Substituent Variations on the Pyridine Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Br) : The trifluoromethyl group in the target compound enhances electron-deficient character, improving metal coordination and catalytic activity in polar reactions. Bromine substituents (e.g., 5-Br analog) offer sites for further functionalization .
- Aromatic vs. Aliphatic Substituents : The naphthyl group in Compound 50 introduces extended π-conjugation, which may stabilize transition states in radical reactions but reduces solubility .
Bisoxazoline Ligands
Bisoxazoline ligands, such as (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (Compound 4), are dimeric analogs of the target compound. These ligands exhibit higher rigidity and chelating capacity, often used in copper-catalyzed asymmetric fluorination or alkynylation .
| Property | Target Monoxazoline Ligand | Bisoxazoline Ligand (Compound 4) |
|---|---|---|
| Molecular Weight | 313.26 | 511.24 (for L6) |
| Synthetic Yield | 98% | 99% (for L6) |
| Application | Single-site catalysis | Bidentate coordination in Cu complexes |
| Stereochemical Control | Moderate e.e. (99%) | Enhanced d.r. (>20:1) |
Advantages of Bisoxazolines :
- Improved enantioselectivity in reactions requiring dual coordination sites (e.g., oxy-alkynylation) .
- Higher thermal stability due to rigid cyclopropane or propane backbones .
Substituted Heterocyclic Analogs
Replacing pyridine with quinoline or phenanthroline (e.g., (3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole) introduces nitrogen-rich aromatic systems. These ligands are effective in stabilizing low-oxidation-state metal centers (e.g., Ru or Ir) for photoredox catalysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
